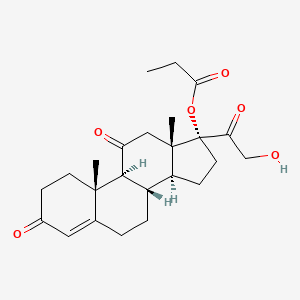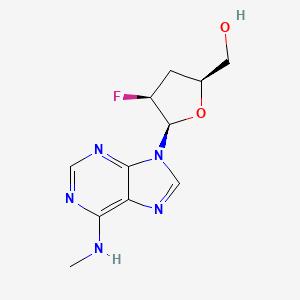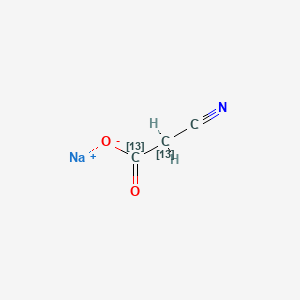
2-Cyano-acetic Acid Sodium Salt-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-acetic Acid Sodium Salt-13C2 is a stable isotope-labeled compound with the molecular formula C13C2H2NNaO2 and a molecular weight of 109.03 g/mol . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Vorbereitungsmethoden
2-Cyano-acetic Acid Sodium Salt-13C2 can be synthesized through several methods. One common synthetic route involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method includes electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile . Industrial production methods often involve large-scale synthesis using these or similar routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, leading to different products.
Substitution Reactions: Common reagents include sodium cyanide and chloroacetate salts. These reactions typically result in the formation of cyanoacetic acid derivatives.
Decarboxylation: Upon heating at 160°C, it undergoes decarboxylation to give acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research, including:
Chemistry: It serves as a precursor to cyanoacrylates, which are components of adhesives.
Biology: The compound is used in the synthesis of various biomolecules and as a labeling agent in metabolic studies.
Industry: It is used in the production of synthetic caffeine and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its interaction with molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical pathways. It acts as a precursor in the synthesis of other compounds, facilitating various chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-acetic Acid Sodium Salt-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl Cyanoacetate: Used in the synthesis of cyanoacrylates.
Cyanoacetamide: Another derivative of cyanoacetic acid.
These compounds share similar chemical properties but differ in their specific applications and labeling.
Eigenschaften
Molekularformel |
C3H2NNaO2 |
|---|---|
Molekulargewicht |
109.029 g/mol |
IUPAC-Name |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
InChI-Schlüssel |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
Isomerische SMILES |
[13CH2](C#N)[13C](=O)[O-].[Na+] |
Kanonische SMILES |
C(C#N)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
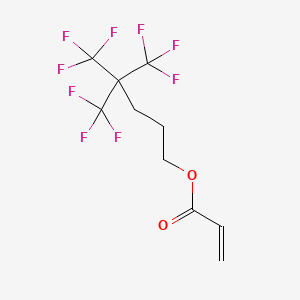
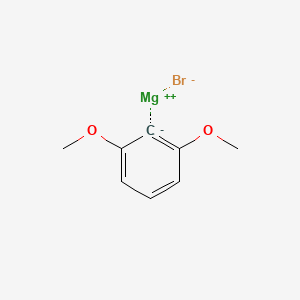
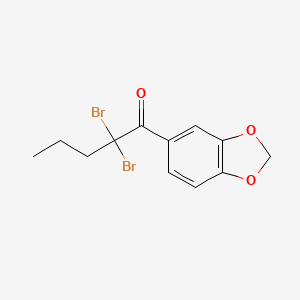



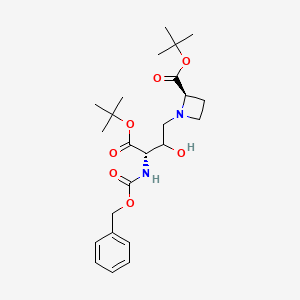
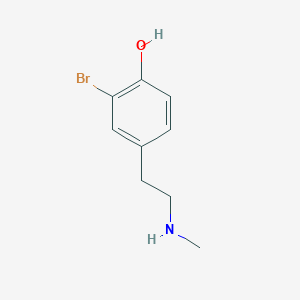
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
